Decyl isocyanate

Description

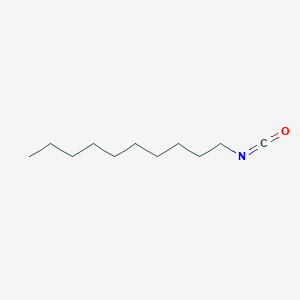

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanatodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-2-3-4-5-6-7-8-9-10-12-11-13/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEWMFDVBLLXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403108 | |

| Record name | Decyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-69-1 | |

| Record name | Decyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Versatility of a Linear Alkyl Isocyanate

An In-depth Technical Guide to the Chemical Properties and Applications of Decyl Isocyanate

This compound (CAS No. 1191-69-1) is a linear alkyl isocyanate, a class of organic compounds characterized by the highly reactive isocyanate functional group (-N=C=O) attached to a ten-carbon alkyl chain.[1] This structure imparts a dual nature to the molecule: a long, hydrophobic alkyl tail and a highly electrophilic functional group. This combination makes this compound a valuable and versatile reagent in various fields, from polymer chemistry and materials science to the synthesis of biologically active molecules for drug development.[1][2] Its utility lies in the predictable and efficient reactions of the isocyanate moiety with a wide range of nucleophiles, allowing for the covalent modification of surfaces and the synthesis of complex molecular architectures.[3][4] This guide provides a comprehensive overview of its core chemical properties, reactivity, applications, and essential safety protocols for its handling and use in a research environment.

Part 1: Core Physicochemical Properties

The physical characteristics of this compound are primarily dictated by its C10 alkyl chain, resulting in a colorless to light yellowish liquid with negligible solubility in water but good solubility in common organic solvents.[2] It is sensitive to moisture and should be stored accordingly to prevent degradation.[2][5]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₁NO | [6][7] |

| Molecular Weight | 183.29 g/mol | [6][7] |

| CAS Number | 1191-69-1 | [7] |

| Appearance | Colorless liquid | |

| Density | 0.880 g/mL at 25 °C | [8] |

| Boiling Point | 85-89 °C | [8] |

| Refractive Index (n20/D) | 1.4360 | [8] |

| Flash Point | 90.6 °C (195.1 °F) - closed cup | |

| Water Solubility | Negligible | [2] |

| Purity | Typically ≥98% | [7] |

Molecular Structure

The structure of this compound is fundamental to its reactivity. The linear ten-carbon chain provides flexibility and hydrophobicity, while the N=C=O group is the site of its chemical transformations.

Caption: General reaction pathway of this compound with a nucleophile.

-

Reaction with Alcohols (Urethane Formation): The reaction with alcohols produces a stable urethane linkage. [3][9]This is one of the most fundamental reactions in polyurethane chemistry. [10][11]The reaction rate is influenced by the steric hindrance of the alcohol, with primary alcohols being more reactive than secondary ones. [9]The process is often catalyzed by tertiary amines or organometallic compounds. [10][12] R-NCO + R'-OH → R-NH-C(O)-O-R' (Urethane)

-

Reaction with Amines (Urea Formation): Amines react very rapidly with isocyanates to form urea derivatives. [3][10]This reaction is generally much faster than the reaction with alcohols and typically does not require a catalyst. [10]Aliphatic amines are more reactive than aromatic amines due to their higher basicity. [10] R-NCO + R'₂NH → R-NH-C(O)-NR'₂ (Urea)

-

Reaction with Water (Hydrolysis): this compound is moisture-sensitive because it reacts with water. [2][5]This reaction initially forms an unstable carbamic acid, which then decomposes to yield a primary amine (decylamine) and carbon dioxide gas. [3]The newly formed amine can then react with another molecule of this compound to form a disubstituted urea. This reactivity is the basis for the formation of polyurethane foams, where the CO₂ acts as a blowing agent. [3] R-NCO + H₂O → [R-NH-COOH] → R-NH₂ + CO₂

Homopolymerization

Under certain conditions, particularly with anionic initiators, isocyanates can undergo homopolymerization to form polyisocyanates (1-nylons), which are rigid-rod polymers. [13]This process involves the opening of the C=N bond.

Part 3: Applications in Research and Development

The predictable reactivity of this compound makes it a valuable tool for chemical synthesis and modification.

-

Polymer and Materials Science: As a monofunctional isocyanate, this compound is used to introduce long alkyl chains onto polymer backbones, modifying surface properties such as hydrophobicity. It can act as a chain terminator in polyurethane synthesis or be used to create specific end-functionalized polymers. Its analogues, like dodecyl and octathis compound, are used in surface coatings, adhesives, and as modifiers for materials like cellulose nanocrystals to improve their compatibility with polymer matrices. [2][4]* Drug Development and Proteomics: this compound is used in the synthesis of potential proteasome inhibitors. It can be reacted with peptides to create urea-linked derivatives, which are explored for their biological activity. [1]This application highlights its utility in creating libraries of modified compounds for screening in drug discovery pipelines. [1]* Organic Synthesis: It serves as a versatile intermediate for synthesizing various organic compounds. For example, its reaction with phosphinimines is a route to producing carbodiimides, which are themselves important reagents in organic chemistry. [14]

Part 4: Experimental Protocols and Handling

Safety and Hazard Profile

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

GHS Hazard Statements: It is harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332). [6]It causes skin and serious eye irritation (H315, H319). [6]Critically, it may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction, classifying it as a respiratory and skin sensitizer (H334, H317). [6]* Handling Precautions: All work should be conducted in a well-ventilated chemical fume hood. [5]Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory. [5]Avoid inhalation of vapors and any contact with skin or eyes. [5]Containers should be kept tightly closed under an inert gas (e.g., nitrogen or argon) to protect from moisture. [15]

Workflow for a Typical Urethane Synthesis

This protocol describes the synthesis of a simple urethane by reacting this compound with a primary alcohol (e.g., 1-butanol) as a model system.

Caption: Experimental workflow for urethane synthesis using this compound.

Materials & Equipment:

-

This compound (98%)

-

1-Butanol (anhydrous)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Round-bottom flask, magnetic stirrer, stir bar

-

Syringes, needles, and septa

-

Inert gas supply (Nitrogen or Argon)

-

Thin-layer chromatography (TLC) plate or IR spectrometer

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to exclude atmospheric moisture.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add anhydrous THF (e.g., 20 mL) and 1-butanol (1.0 equivalent). Seal the flask with a septum and purge with inert gas.

-

Reactant Addition: While stirring the solution at room temperature, slowly add this compound (1.0 equivalent) dropwise via a syringe. An exothermic reaction may be observed.

-

Reaction Monitoring: The reaction progress can be monitored by TLC or by observing the disappearance of the strong isocyanate peak (~2250-2275 cm⁻¹) in the IR spectrum.

-

Workup: Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure decyl butyl urethane.

References

- Vertex AI Search. Dothis compound 4202-38-4 wiki.

- PubChem. This compound | C11H21NO | CID 4420451. National Institutes of Health.

- American Elements. Dothis compound: Properties, Applications, and Advantages in Resin Enhancement.

- Santa Cruz Biotechnology. This compound | CAS 1191-69-1.

- Sigma-Aldrich. This compound 98%.

- Fisher Scientific. SAFETY DATA SHEET. (2024-02-01).

- ChemicalBook. This compound 98 CAS#: 1191-69-1.

- TCI Chemicals. SAFETY DATA SHEET. (2025-08-05).

- Sigma-Aldrich. SAFETY DATA SHEET. (2024-09-07).

- Wikipedia. Isocyanate.

- ChemicalBook. Octathis compound | 112-96-9. (2025-10-23).

- Kuujia. 1191-69-1(this compound).

- Poliuretanos. 1.2.1 - Isocyanate Reactions.

- Sigma-Aldrich. Dothis compound 99%.

- ACS Publications. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.

- PubMed Central. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019-09-22).

- Google Patents. Catalysts for reaction between an isocyanate and an alcohol.

- Journal of the American Chemical Society. THE HOMOPOLYMERIZATION OF MONOISOCYANATES.

- YouTube. Isocyanate. (2014-10-08).

Sources

- 1. 1191-69-1(this compound) | Kuujia.com [kuujia.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. Octathis compound | 112-96-9 [chemicalbook.com]

- 5. fishersci.es [fishersci.es]

- 6. This compound | C11H21NO | CID 4420451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound 98 CAS#: 1191-69-1 [m.chemicalbook.com]

- 9. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 10. poliuretanos.net [poliuretanos.net]

- 11. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

- 15. tcichemicals.com [tcichemicals.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Decyl Isocyanate (CAS 1191-69-1)

Introduction: Understanding the Role of this compound

This compound (CAS No. 1191-69-1) is a linear alkyl isocyanate, a class of organic compounds characterized by the highly reactive isocyanate functional group (-N=C=O) attached to a ten-carbon alkyl chain.[1][2] This structure, combining a long, hydrophobic alkyl tail with a reactive electrophilic head, makes it a versatile chemical intermediate.[2] While it finds use in the synthesis of specialty polymers and coatings where flexibility and water resistance are desired, its primary significance for this guide's audience lies in its application as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development.[2][3] Its ability to readily form stable covalent bonds with a variety of nucleophiles is a key attribute leveraged in bioconjugation, probe synthesis, and the construction of novel therapeutic agents.[4]

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. This compound is a clear to pale yellow liquid whose properties are dominated by its long aliphatic chain and the polar isocyanate group.[2]

| Property | Value | Source(s) |

| CAS Number | 1191-69-1 | [1][5][6] |

| Molecular Formula | C₁₁H₂₁NO | [1][5][6] |

| Molecular Weight | 183.29 g/mol | [1][5][6] |

| Appearance | Clear to pale yellow liquid | [2] |

| Density | 0.880 g/mL at 25 °C | [1] |

| Boiling Point | 85-89 °C | [1] |

| Refractive Index | n20/D 1.4360 | [1] |

| Flash Point | 90.6 °C (195.1 °F) - closed cup | [1] |

| IUPAC Name | 1-isocyanatodecane | [6] |

| SMILES String | CCCCCCCCCCN=C=O | [1] |

| InChI Key | XFEWMFDVBLLXFE-UHFFFAOYSA-N | [1] |

Synthesis and Core Reactivity

The utility of this compound is rooted in its synthesis and the predictable, yet powerful, reactivity of the isocyanate functional group.

Synthesis Pathways

Isocyanates are generally produced from primary amines. The most common industrial method is phosgenation, which involves treating the corresponding amine (in this case, decylamine) with phosgene (COCl₂).[7] This reaction proceeds through a carbamoyl chloride intermediate.[7] Due to the extreme toxicity of phosgene, alternative, laboratory-safe methods have been developed, such as using phosgene equivalents like triphosgene or oxalyl chloride.[7] Other synthetic routes include rearrangement reactions like the Curtius, Schmidt, or Lossen rearrangements, which involve nitrene intermediates.[7]

Caption: General synthesis of this compound via phosgenation of decylamine.

Core Reactivity: The Electrophilic Nature of the Isocyanate Group

The isocyanate group (-N=C=O) is a potent electrophile, making it highly susceptible to attack by a wide range of nucleophiles.[7][8] This reactivity is the cornerstone of its application in synthesis. The reaction involves the nucleophilic attack on the central carbon atom of the isocyanate.[8]

Key reactions relevant to drug development and bioconjugation include:

-

Reaction with Alcohols: Forms a stable urethane (carbamate) linkage. This is fundamental to the synthesis of polyurethanes and for modifying molecules with hydroxyl groups.[7][8]

-

Reaction with Amines: Reacts readily with primary and secondary amines to yield substituted ureas. This is one of the most common applications in medicinal chemistry for linking molecular fragments.[7]

-

Reaction with Water: Isocyanates react with water, first forming an unstable carbamic acid which then decomposes to yield the corresponding primary amine (decylamine) and carbon dioxide gas.[7] This reaction is critical to consider for handling and storage, as the evolution of CO₂ can cause dangerous pressure buildup in sealed containers.[9]

The general order of reactivity with common nucleophiles is: primary amine > secondary amine > primary alcohol > water.[10][11]

Caption: Core reactions of this compound with common nucleophiles.

Applications in Drug Development and Research

The predictable reactivity of this compound makes it a valuable tool for medicinal chemists and drug development professionals.

Synthesis of Bioactive Compounds and Prodrugs

This compound is used to introduce a lipophilic decyl group onto a molecule of interest, which can modulate properties like solubility, membrane permeability, and pharmacokinetic profiles.

-

Proteasome Inhibitors: It has been used to synthesize potential proteasome inhibitors, where the this compound forms a urea linkage with peptide-based structures. Examples include decyl-urea-Val-Leu₂-VS (vinyl sulfones) and decyl-urea-Val-Leu₂-EK (epoxyketones).[1]

-

Antiviral Analogues: The compound serves as a key building block in the synthesis of analogues of antiviral drugs like AZT (Azidothymidine), aiming to improve efficacy and overcome resistance.[12]

-

Prodrug Design: The formation of carbamate linkages by reacting this compound with a hydroxyl group on a parent drug is a strategy to create prodrugs, potentially improving oral bioavailability or achieving targeted release.[3]

Isocyanate-Mediated Chemical Tagging (IMCT)

A significant application in modern drug discovery is the chemical modification of small molecules to create probes for target identification and validation.[4] Isocyanate-mediated strategies are highly effective for this purpose.

-

Probe Synthesis: A drug-like small molecule containing a nucleophilic handle (e.g., -OH, -NH₂, -SH) can be reacted with a bifunctional linker system, one end of which is an isocyanate. The other end can be a photoaffinity label, a fluorescent tag, or a biotin handle for pull-down experiments.[4]

-

Mechanism: The broad reactivity of the isocyanate ensures that a wide range of lead compounds can be modified. By performing the reaction on a solid support, a one-to-one stoichiometry is enforced, preventing over-modification of the small molecule.[4]

Analytical Methodologies

Accurate detection and quantification of isocyanates are crucial for both reaction monitoring and occupational safety. Due to their high reactivity, direct analysis is challenging. The standard approach involves derivatization followed by chromatography.

-

Derivatization: Airborne or residual isocyanates are reacted with a derivatizing agent that contains a chromophore or is easily ionizable. Common agents include 1-(2-methoxyphenyl)piperazine (MPP), tryptamine, or dibutyl amine (DBA).[13][14][15]

-

Analysis: The resulting stable urea derivatives are then quantified using high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, or more sensitively with liquid chromatography-mass spectrometry (LC-MS or LC-MS/MS).[13][14][15][16]

Safety, Handling, and Storage Protocol

Isocyanates are hazardous chemicals that demand strict adherence to safety protocols.[8][9] The primary health risks are respiratory and skin sensitization.[6][17][18]

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

-

Acute Toxicity (Category 3/4): Harmful or toxic if swallowed, in contact with skin, or if inhaled.[6][17][18]

-

Skin Irritation (Category 2): Causes skin irritation.[17][18]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[17][18]

-

Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6][17]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[17][18]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[17][18]

CAUSALITY: The primary danger of isocyanates is sensitization. Initial exposure may cause irritation, but subsequent, even minimal, exposure can trigger a severe allergic reaction, including life-threatening asthma attacks. There is no safe exposure level for a sensitized individual.

Experimental Protocol: Safe Handling and Storage

This protocol is a self-validating system designed to minimize exposure.

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear butyl rubber gloves (thickness ≥0.4 mm). Latex or nitrile gloves are NOT suitable as they offer insufficient protection. Check gloves for integrity before each use.

-

Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[1][18]

-

Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, a full-face respirator with an appropriate combination filter (e.g., type ABEK) is mandatory.[1] Do not use simple dust masks.

-

Skin Protection: Wear a chemically resistant apron or lab coat and closed-toe shoes.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials like water, alcohols, and amines.[17][20]

-

Keep the container tightly closed.[20] The compound is moisture-sensitive.[12]

-

Trustworthiness Check: Water contamination leads to CO₂ formation, which can pressurize and rupture the container.[9] Store under an inert atmosphere (e.g., nitrogen or argon) if possible.

-

-

Spill and Waste Management:

-

Spills: Absorb small spills with a non-flammable absorbent material (e.g., sand, vermiculite).[17] Do not use materials that react with isocyanates. Ventilate the area thoroughly.

-

Decontamination: A decontaminant solution (e.g., water with 5-10% ammonia and a small amount of detergent) can be used to neutralize surfaces, but be aware that this reaction generates gas.

-

Disposal: All waste, including contaminated PPE and absorbent materials, must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[12][17] Do not dispose of with municipal waste.[17]

-

-

First Aid Measures:

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[17]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[17]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18]

-

References

-

Isocyanate. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

-

Organic Chemistry/Isocyanate. (n.d.). In Wikibooks. Retrieved January 9, 2024, from [Link]

-

DOthis compound Safety Data Sheet. (2023). Georganics. [Link]

-

Relative reactivity's of various functional groups towards isocyanates. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

This compound (Cas 1191-69-1). (n.d.). Kuujia.com. Retrieved January 9, 2024, from [Link]

-

Isocyanate Reactions. (n.d.). Poliuretanos. Retrieved January 9, 2024, from [Link]

-

This compound | C11H21NO. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]

-

Reaction of isocyanates with alcohols. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Isocyanate synthesis by substitution. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]

-

Isocyanate Component A Safety Data Sheet. (n.d.). Huntsman Building Solutions. [Link]

-

GUIDE TO HANDLING ISOCYANATES. (n.d.). Safe Work Australia. [Link]

-

A laboratory comparison of analytical methods used for isocyanates. (2014). ResearchGate. [Link]

-

Laboratory Analysis of Octathis compound (112-96-9); Hexathis compound (1943-84-6). (n.d.). Analytice. [Link]

-

How to Safely Handle Isocyanates? (2025). LinkedIn. [Link]

-

Isocyanate-based multicomponent reactions. (2024). RSC Advances. [Link]

-

Safety Data Sheet: Octathis compound. (2024). Chemos GmbH & Co.KG. [Link]

-

APPLICATIONS OF ISOCYANATION FOR POLYMER SYSTEMS. (2001). Marcel Dekker, Inc. [Link]

-

Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. (n.d.). The Analytical Scientist. [Link]

-

Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS... (2017). ResearchGate. [Link]

-

The Role of Isocyanates in Modern Pharmaceuticals. (2025). Patsnap Eureka. [Link]

- Method of detecting isocyanates. (n.d.).

-

Understanding Isocyanates: The Backbone of High-Performance Polymeric Systems. (2025). Pflaumer. [Link]

-

A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. (2023). PMC - NIH. [Link]

Sources

- 1. This compound 98 1191-69-1 [sigmaaldrich.com]

- 2. 1191-69-1(this compound) | Kuujia.com [kuujia.com]

- 3. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 4. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | C11H21NO | CID 4420451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isocyanate - Wikipedia [en.wikipedia.org]

- 8. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. theanalyticalscientist.com [theanalyticalscientist.com]

- 15. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. georganics.sk [georganics.sk]

- 18. tcichemicals.com [tcichemicals.com]

- 19. huntsmanbuildingsolutions.com [huntsmanbuildingsolutions.com]

- 20. aksci.com [aksci.com]

Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to the Properties and Applications of Decyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. As a long-chain aliphatic isocyanate, its unique combination of a reactive isocyanate group and a hydrophobic ten-carbon tail makes it a valuable reagent in organic synthesis, polymer science, and critically, in the development of novel therapeutic agents. This document moves beyond a simple recitation of facts to explore the causality behind its reactivity, synthesis, and application, providing field-proven insights for the laboratory professional.

This compound, systematically named 1-isocyanatodecane, is an organic compound characterized by a ten-carbon alkyl chain attached to a highly reactive isocyanate (-N=C=O) functional group.[1] This structure imparts a dual nature to the molecule: the long alkyl chain provides hydrophobicity and solubility in nonpolar organic solvents, while the isocyanate group serves as a potent electrophile for a wide range of chemical modifications.

The precise determination of its molecular weight is fundamental to its use in quantitative chemical synthesis, ensuring accurate stoichiometry in reaction protocols. The molecular weight is derived from its chemical formula, C₁₁H₂₁NO.[1][2]

| Property | Value | Source(s) |

| Molecular Weight | 183.29 g/mol | [1][2] |

| Chemical Formula | C₁₁H₂₁NO | [2] |

| CAS Number | 1191-69-1 | [2][3] |

| IUPAC Name | 1-isocyanatodecane | [1] |

| Appearance | Colorless liquid | [4] |

| Density | 0.880 g/mL at 25 °C | [4] |

| Boiling Point | 85-89 °C | [4] |

| Refractive Index | n20/D 1.4360 | [4] |

The Chemistry of the Isocyanate Functional Group: A Hub of Reactivity

The utility of this compound is almost entirely dictated by the electrophilic nature of the central carbon atom in the isocyanate (-N=C=O) group. This carbon is susceptible to attack by a wide variety of nucleophiles, a characteristic that is foundational to its role in synthesis. The most common and synthetically important reactions involve nucleophiles such as alcohols, amines, and water.[5]

-

Reaction with Alcohols: When treated with an alcohol, the isocyanate group readily forms a urethane linkage. This is a cornerstone of polyurethane chemistry.

-

Reaction with Amines: The reaction with primary or secondary amines yields a urea derivative. This reaction is particularly relevant in pharmaceutical chemistry for modifying peptides or linking molecules.[5]

-

Reaction with Water: Isocyanates are sensitive to moisture. They react with water to form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas.[5] This reactivity necessitates careful handling and storage under anhydrous conditions to maintain the compound's integrity.[6]

Caption: Reactivity of the isocyanate group with common nucleophiles.

Synthesis of this compound

The primary industrial method for producing isocyanates is through the phosgenation of the corresponding primary amine.[5][7] In the case of this compound, the precursor is decylamine. This process, while efficient, involves highly hazardous materials like phosgene and requires specialized equipment and stringent safety protocols.[5]

Alternative laboratory-scale methods aim to avoid the use of phosgene. One such approach is a modified Curtius rearrangement, which can generate isocyanates from carboxylic acids.[8]

Conceptual Protocol: Synthesis via Phosgenation

This protocol is a conceptual representation of the industrial synthesis process and is not intended for execution without specialized safety infrastructure.

-

Inert Solvent Introduction: An inert, high-boiling point solvent (e.g., o-dichlorobenzene) is charged into a reaction vessel equipped for handling toxic gases.

-

Phosgene Addition: Phosgene (COCl₂) is bubbled into the solvent at a low temperature (e.g., 0-10 °C) to create a solution.[7]

-

Amine Addition: A solution of decylamine in the same solvent is slowly added to the cold phosgene solution. This forms an intermediate carbamoyl chloride.[5]

-

Thermal Decomposition: The reaction mixture is then carefully heated. At elevated temperatures, the carbamoyl chloride eliminates hydrogen chloride (HCl) to yield the final product, this compound.

-

Purification: The crude product is purified, typically by fractional distillation under reduced pressure, to remove the solvent and any byproducts.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Proteomics

The precisely targeted reactivity of this compound makes it a valuable tool for drug development professionals and researchers. Its ability to form stable covalent bonds with biological nucleophiles, particularly amine groups on proteins, allows for its use as a chemical probe and a building block for complex bioactive molecules.[9]

A significant application is in the synthesis of potential proteasome inhibitors. The proteasome is a crucial protein complex involved in cellular protein degradation, and its inhibition is a validated strategy in cancer therapy. This compound can be used to cap the N-terminus of small peptides, introducing a hydrophobic tail that can enhance cell permeability or modify the molecule's interaction with the proteasome's active site. For example, it has been used to synthesize decyl-urea-peptide conjugates that act as proteasome inhibitors.

Conceptual Protocol: N-Terminal Peptide Modification

This protocol outlines the general steps for reacting this compound with a peptide to form a decyl-urea conjugate.

-

Peptide Dissolution: The target peptide, containing a free N-terminal amine, is dissolved in a suitable anhydrous aprotic solvent (e.g., dimethylformamide, DMF).

-

Base Addition: A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) is added to the solution to ensure the N-terminal amine is deprotonated and thus maximally nucleophilic.

-

Isocyanate Addition: A stoichiometric amount of this compound, dissolved in the same anhydrous solvent, is added dropwise to the peptide solution at a controlled temperature (typically 0 °C to room temperature) with stirring.

-

Reaction Monitoring: The reaction progress is monitored using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), to confirm the formation of the desired product.

-

Workup and Purification: Once the reaction is complete, the product is isolated and purified, often using preparative reverse-phase HPLC, to yield the pure decyl-urea-peptide conjugate.

Safety, Handling, and Storage

As with all isocyanates, this compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.

-

Toxicity: It is classified as harmful if swallowed, inhaled, or in contact with skin.[1] It is a respiratory sensitizer and may cause allergy or asthma-like symptoms if inhaled.[1] It also causes serious skin and eye irritation.[1][10]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. In case of inadequate ventilation, respiratory protection should be worn.

-

Storage: this compound is highly sensitive to moisture.[6] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation and polymerization.

Conclusion

This compound is more than a simple chemical reagent; it is a versatile molecular tool whose value is defined by its precise molecular weight and the predictable, targeted reactivity of its isocyanate functional group. For researchers in drug discovery and material science, a thorough understanding of its properties, from its core physicochemical data to its synthetic applications and handling requirements, is essential for leveraging its full potential in the laboratory.

References

-

Dothis compound 4202-38-4 wiki. (n.d.). Molbase. Retrieved January 9, 2024, from [Link]

-

Dothis compound. (n.d.). LookChem. Retrieved January 9, 2024, from [Link]

-

Octathis compound. (n.d.). UpChem (USA) Co., LTD. Retrieved January 9, 2024, from [Link]

-

This compound | C11H21NO | CID 4420451. (n.d.). PubChem, National Institutes of Health. Retrieved January 9, 2024, from [Link]

-

The Role of Dothis compound in AZT Analogue Synthesis. (n.d.). DC Fine Chemicals. Retrieved January 9, 2024, from [Link]

- Process for the preparation of isocyanates. (1958, August 12). Google Patents. (U.S. Patent No. US2847440A).

-

Safety Data Sheet: Octathis compound. (2024, February 28). Chemos GmbH & Co.KG. Retrieved January 9, 2024, from [Link]

-

This compound (1191-69-1). (n.d.). Kuujia.com. Retrieved January 9, 2024, from [Link]

-

Dothis compound (4202-38-4): Applications in Chemical Synthesis. (2026, January 6). Acme Bioscience. Retrieved January 9, 2024, from [Link]

-

Isocyanate synthesis by substitution. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]

-

The Role of Isocyanates in Modern Pharmaceuticals. (2025, July 10). Patsnap Eureka. Retrieved January 9, 2024, from [Link]

-

Isocyanate. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]

Sources

- 1. This compound | C11H21NO | CID 4420451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. ministryofmaterial.com [ministryofmaterial.com]

- 4. This compound 98 CAS#: 1191-69-1 [m.chemicalbook.com]

- 5. Isocyanate - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. US2847440A - Process for the preparation of isocyanates - Google Patents [patents.google.com]

- 8. Isocyanate synthesis by substitution [organic-chemistry.org]

- 9. 1191-69-1(this compound) | Kuujia.com [kuujia.com]

- 10. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Synthesis of Decyl Isocyanate from Decylamine: Mechanisms, Protocols, and Safety Considerations

Executive Summary: Decyl isocyanate is a valuable chemical intermediate characterized by a highly reactive isocyanate (-NCO) group. This functional group allows it to serve as a crucial building block in the synthesis of a wide array of materials, including polyurethanes, coatings, and specialized polymers for drug delivery systems.[1][2] Its utility in pharmaceutical and materials science stems from its ability to react with nucleophiles like amines and alcohols to form stable linkages.[1][3] This guide provides an in-depth examination of the primary synthetic routes to produce this compound from its corresponding primary amine, decylamine. It details both classical phosgenation-based methods and modern, safer phosgene-free alternatives, offering comprehensive protocols, mechanistic insights, and critical safety considerations for researchers and drug development professionals.

Introduction to Isocyanate Synthesis

The conversion of a primary amine to an isocyanate is a cornerstone transformation in organic chemistry. The resulting isocyanate group (R–N=C=O) is a powerful electrophile, making it a versatile handle for subsequent chemical modifications.

1.1 The Classical Phosgenation Route

Historically and industrially, the most dominant method for isocyanate production is the reaction of a primary amine with phosgene (COCl₂).[4][5][6] This process, while efficient and high-yielding, involves the use of extremely toxic phosgene gas, necessitating stringent safety precautions and specialized equipment.[4][7][8] The reaction proceeds through a two-step mechanism:

-

Carbamoyl Chloride Formation: The amine attacks the carbonyl carbon of phosgene, leading to the formation of a carbamoyl chloride intermediate and hydrogen chloride (HCl).[4][9]

-

Thermolysis: At elevated temperatures, the carbamoyl chloride eliminates another molecule of HCl to yield the final isocyanate product.[9]

Due to the hazards of phosgene, solid or liquid surrogates like triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate) have been developed.[10] Triphosgene, a stable crystalline solid, is often preferred in laboratory settings as it is easier to handle than gaseous phosgene but decomposes to generate three equivalents of phosgene in situ.[7][10]

1.2 The Imperative for Phosgene-Free Synthesis

The significant toxicity and handling challenges associated with phosgene and its direct surrogates have driven the development of phosgene-free synthetic routes.[6][8][11] These methods aim to replace the hazardous carbonylating agent with safer alternatives. One prominent approach involves the use of reagents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst, such as 4-(dimethylamino)pyridine (DMAP).[12][13] This reaction can effectively convert primary amines to isocyanates under milder conditions, although careful control of temperature is necessary to avoid the formation of urea byproducts.[12]

Reaction Mechanisms and Pathways

Understanding the underlying mechanisms is critical for optimizing reaction conditions and minimizing side-product formation.

2.1 Mechanism of Synthesis via Triphosgene

The reaction of decylamine with triphosgene, typically in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine, mirrors the classical phosgenation pathway. The base is essential to neutralize the HCl generated during the reaction, which would otherwise react with the starting amine to form a non-reactive ammonium salt.

2.2 Phosgene-Free Mechanism using Di-tert-butyl Dicarbonate (Boc₂O)

The reaction of a primary amine with Boc₂O and a catalytic amount of DMAP can lead to the formation of an isocyanate. The reaction is highly temperature-dependent; at low temperatures (e.g., 0 °C), the isocyanate can be isolated as the major product.[12] At room temperature, the initially formed isocyanate can react with unreacted amine to form a symmetrical urea.[12]

Detailed Experimental Protocols

Safety Preamble: All manipulations involving triphosgene and isocyanates must be performed in a well-ventilated chemical fume hood.[14] Triphosgene is highly toxic and corrosive and decomposes into phosgene upon heating or contact with nucleophiles.[10] Isocyanates are potent sensitizers and irritants. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., double-gloving with nitrile and vinyl), is mandatory.[14]

3.1 Protocol A: Synthesis of this compound via Triphosgene

This protocol is adapted from general procedures for the conversion of primary amines to isocyanates using triphosgene.[15][16][17]

-

Materials:

-

Decylamine (1 equiv.)

-

Triphosgene (0.35-0.40 equiv.)

-

Triethylamine (Et₃N) or Pyridine (2.2 equiv.)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Experimental Workflow:

General Workflow for Triphosgene-based Synthesis. -

Step-by-Step Methodology:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

-

Reagent Preparation: In the flask, dissolve triphosgene (0.35 equiv.) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C using an ice-water bath.

-

Amine Addition: In the dropping funnel, prepare a solution of decylamine (1 equiv.) and triethylamine (2.2 equiv.) in anhydrous DCM.

-

Reaction: Add the decylamine/triethylamine solution dropwise to the stirred triphosgene solution at 0 °C over 30-60 minutes. Rationale: Slow addition is crucial to control the exotherm and prevent side reactions. The base neutralizes the HCl formed in situ.

-

Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) for the disappearance of decylamine or by Fourier-transform infrared (FTIR) spectroscopy, looking for the appearance of the strong, sharp isocyanate (-N=C=O) stretching band around 2270 cm⁻¹.[18][19]

-

Workup: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench any remaining phosgene and neutralize the triethylamine hydrochloride salt. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude this compound can then be purified by vacuum distillation.

-

Characterization and Data

The final product should be characterized to confirm its identity and purity.

-

FTIR Spectroscopy: The most definitive evidence for the formation of this compound is the appearance of a very strong and sharp absorption peak in the region of 2250-2280 cm⁻¹ .[20][21] This peak is characteristic of the asymmetric stretching vibration of the -N=C=O group.

-

NMR Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the decyl chain protons. The protons on the carbon alpha to the isocyanate group (–CH₂–NCO) typically appear as a triplet around 3.3-3.5 ppm.

-

¹³C NMR: The carbon of the isocyanate group (–N=C=O) will have a characteristic chemical shift in the range of 120-125 ppm .[18][19]

-

| Technique | Characteristic Signal | Expected Range / Value | Reference |

| FTIR | -N=C=O Asymmetric Stretch | 2250 - 2280 cm⁻¹ | [18][20][21] |

| ¹³C NMR | -C =O Carbon | 120 - 125 ppm | [18][19] |

| ¹H NMR | -CH₂ -NCO Protons | ~3.3 - 3.5 ppm (triplet) | [18] |

Comparison of Synthetic Routes and Safety

Choosing a synthetic route requires balancing efficiency, scalability, and safety.

| Parameter | Triphosgene Method | Phosgene-Free (Boc₂O) Method |

| Key Reagent | Triphosgene (COCl₂)₃ | Di-tert-butyl dicarbonate (Boc₂O) |

| Typical Yield | High (>90%) | Moderate to Good (Can be variable) |

| Safety Concerns | Extreme Toxicity . Generates phosgene gas in situ. Requires stringent engineering controls (fume hood, phosgene sensor).[7][10][14] | Lower toxicity reagents. Byproducts (t-butanol, CO₂) are less hazardous. |

| Scalability | Well-established for lab and industrial scale.[8] | More suited for lab-scale synthesis; can be costly for large scale. |

| Key Advantage | High reactivity and yield. Reliable and well-documented. | Significantly safer; avoids handling phosgene or its direct surrogates. |

| Key Disadvantage | Extreme hazard profile of the reagent. | Potential for side-product (urea) formation if not controlled.[12] |

References

- IR and NMR Correlations for Alkyl Isocyan

- IR and NMR Correlations for Alkyl Isocyanates - Optica Publishing Group. Optica Publishing Group.

- Isocyan

- A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. SlideShare.

- This compound (CAS No. 1191-69-1): Applications and Recent Research Developments. Kuujia.com.

- Introduction to the Phosgenation Process for Amine--Basic Principles. Sabtech Machine.

- How To Get Isocyanate? - PMC - PubMed Central - NIH.

- Safe handling of diphosgene, triphosgene - ACS Publications - American Chemical Society. American Chemical Society.

- The synergistic effect of di-tert-butyl dicarbon

- Isocyanates — Part 3.

- TRIPHOSGENE - Sdfine. Sdfine.

- SAFE OPERATING PROCEDURE – Using Triphosgene in Lab - Department of Chemistry. University of Toronto.

- Synthesis of Amino Acid Ester Isocyan

- A decade review of triphosgene and its applications in organic reactions - PMC.

- Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Inform

- The Role of Isocyanates in Modern Pharmaceuticals - Patsnap Eureka.

- How To Get Isocyanate? | ACS Omega. American Chemical Society.

- (PDF) How To Get Isocyanate? - ResearchGate.

- Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing). Royal Society of Chemistry.

- A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC - NIH.

- Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Co

- An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw. CDC Stacks.

Sources

- 1. 1191-69-1(this compound) | Kuujia.com [kuujia.com]

- 2. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 3. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tech-Type: Amine Phosgenation to Isocyanate [portfolio-pplus.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 13. Isocyanates — Part 3.7 Synthesis of carbamates by DMAP-catalyzed reaction of amines with di-tert-butyldicarbonate and alcohols | Semantic Scholar [semanticscholar.org]

- 14. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. OPG [opg.optica.org]

- 19. IR and NMR Correlations for Alkyl Isocyanates [opg.optica.org]

- 20. mdpi.com [mdpi.com]

- 21. stacks.cdc.gov [stacks.cdc.gov]

Decyl isocyanate reactivity with amines

An In-depth Technical Guide to the Reactivity of Decyl Isocyanate with Amines

Abstract

This technical guide provides a comprehensive examination of the reactivity of this compound with primary and secondary amines, a cornerstone reaction for the synthesis of substituted ureas. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing this transformation, including reaction mechanisms, kinetics, and the critical factors that influence reaction outcomes. We will explore the causality behind experimental choices, present validated protocols for synthesis and kinetic analysis, and discuss the relevance of this chemistry in the context of pharmaceutical research. The guide is structured to provide both a robust theoretical framework and practical, field-proven insights to empower scientists in their research and development endeavors.

Introduction: The Isocyanate Functional Group

The isocyanate group (–N=C=O) is a highly electrophilic functional group, making it reactive toward a wide array of nucleophiles.[1] This reactivity is central to its extensive use in polymer chemistry, particularly in the production of polyurethanes, and in the synthesis of fine chemicals and pharmaceuticals.[2][3] The carbon atom of the isocyanate is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms, rendering it susceptible to nucleophilic attack.

This compound, CH₃(CH₂)₉NCO, is a linear aliphatic isocyanate. Unlike aromatic isocyanates, where the NCO group's reactivity is enhanced by the electron-withdrawing nature of the aromatic ring, aliphatic isocyanates like this compound exhibit more moderate reactivity.[4] This characteristic, combined with the lipophilicity of the ten-carbon alkyl chain, makes it a valuable reagent for introducing a long, flexible, non-polar moiety into a target molecule, a common strategy in drug design to modulate properties such as membrane permeability and protein binding.[5]

The Core Reaction: Urea Formation

The reaction between an isocyanate and a primary or secondary amine yields a substituted urea.[1][6] This transformation is highly efficient and typically proceeds to completion, forming a stable and robust urea linkage.[7] The reaction is exothermic and is one of the fastest and most well-known reactions of isocyanates.[4]

Reaction Mechanism

The generally accepted mechanism involves a two-step process:

-

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate group.[3]

-

Proton Transfer: A proton is transferred from the nitrogen atom of the amine to the nitrogen atom of the isocyanate, resulting in the final urea product.[3]

This process is typically rapid and does not require catalysis, especially with aliphatic amines.[4]

Caption: Mechanism of urea formation from an isocyanate and a primary amine.

Key Factors Influencing Reactivity

Controlling the reaction between this compound and amines requires a nuanced understanding of the variables at play. The choice of reactants, solvent, temperature, and catalyst can dramatically alter the reaction rate and product profile.

Amine Structure and Nucleophilicity

The structure of the amine is the most significant factor determining the reaction rate.

-

Primary vs. Secondary Amines: Primary amines generally react faster than secondary amines with isocyanates.[8] This is primarily due to reduced steric hindrance around the nitrogen atom in primary amines, allowing for easier access to the electrophilic carbon of the isocyanate.[8]

-

Aliphatic vs. Aromatic Amines: Aliphatic amines are stronger bases and more potent nucleophiles than aromatic amines. Consequently, they react much more rapidly with isocyanates.[4] The reaction of an aliphatic amine with an isocyanate can be almost instantaneous, often requiring careful temperature control and slow addition of reagents.[9]

-

Steric Hindrance: Bulky substituents on or near the amine nitrogen can significantly decrease the reaction rate. For example, a secondary amine with two bulky isopropyl groups will react much slower than diethylamine.

-

Basicity (pKa): While not a perfect correlation, there is a general trend where more basic amines react faster. This is because higher basicity often corresponds to higher nucleophilicity.

Table 1: Relative Reactivity of Amines with Isocyanates

| Amine Type | Relative Reactivity | Causality |

| Primary Aliphatic | Very High | High basicity, low steric hindrance.[4] |

| Secondary Aliphatic | High | High basicity, moderate steric hindrance. |

| Aromatic | Low to Moderate | Lower basicity due to delocalization of the lone pair into the aromatic ring.[4] |

| Sterically Hindered | Very Low | Physical obstruction prevents the nucleophilic attack on the isocyanate carbon. |

Solvent Effects

The choice of solvent can influence the reaction rate, though its effect is generally less pronounced than that of the amine's structure.[10]

-

Aprotic Solvents: Non-polar aprotic solvents like toluene, tetrahydrofuran (THF), or dichloromethane (DCM) are commonly used. They serve to solubilize the reactants without participating in the reaction.

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate the reaction by stabilizing charged intermediates, though this effect is often modest for the fast isocyanate-amine reaction.[11]

-

Protic Solvents: Protic solvents like alcohols are generally avoided as they can compete with the amine to react with the isocyanate, forming urethanes.[1]

Temperature

As with most chemical reactions, the rate of the isocyanate-amine reaction increases with temperature. However, for highly reactive combinations like this compound and a primary aliphatic amine, the reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic release of heat and prevent side reactions.[12] For less reactive amines, such as aromatic or sterically hindered ones, heating may be necessary to achieve a reasonable reaction rate.

Catalysis

While the reaction between isocyanates and amines is often fast enough to not require a catalyst, certain situations may benefit from one.[4]

-

Tertiary Amines: In polyurethane chemistry, tertiary amines are common catalysts.[13] They are thought to function by forming a reactive complex with the isocyanate, making the carbonyl carbon even more electrophilic.[14][15] However, for simple urea synthesis, their use is less frequent unless dealing with a particularly unreactive amine.

-

Organometallic Catalysts: Compounds based on tin, zinc, or bismuth are extremely effective catalysts for the isocyanate-hydroxyl reaction but are also active for the isocyanate-amine reaction.[16] They are typically used in polymerizations rather than discrete urea synthesis.

Competing Reactions and Experimental Considerations

A critical aspect of working with isocyanates is their reactivity with water. Meticulous exclusion of moisture is paramount for achieving high yields and purity.

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to generate a primary amine and carbon dioxide gas.[1][17] The newly formed amine can then react with another molecule of isocyanate to form a symmetrically substituted urea. This side reaction consumes two equivalents of isocyanate for every one equivalent of water, generates a byproduct, and can cause foaming due to CO₂ evolution.[18]

-

Reaction with Urea (Biuret Formation): At elevated temperatures (typically >100-120 °C), the N-H proton of a formed urea can react with another isocyanate molecule to form a biuret linkage.[1][17] This is generally an undesirable side reaction in small molecule synthesis.

-

Isocyanate Trimerization: In the presence of certain catalysts (especially strong bases) or at high temperatures, isocyanates can self-condense to form a highly stable, six-membered isocyanurate trimer.[1]

Experimental Protocols and Analytical Methods

A self-validating protocol is one where the steps are designed to ensure success by controlling critical variables and the analytical methods confirm the desired outcome.

Protocol: Synthesis of N-Decyl-N'-(4-methoxyphenyl)urea

This protocol describes the reaction of this compound with a moderately reactive aromatic amine, p-anisidine.

Materials:

-

This compound (98%)

-

p-Anisidine (99%)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen gas supply

-

Standard glassware (round-bottom flask, dropping funnel), dried in an oven.

Methodology:

-

Setup: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

-

Reagent Preparation: Dissolve p-anisidine (1.23 g, 10 mmol) in 30 mL of anhydrous DCM and add it to the reaction flask. Begin stirring and cool the solution to 0 °C using an ice bath.

-

Reactant Addition: Dissolve this compound (1.83 g, 10 mmol) in 10 mL of anhydrous DCM and charge it into the dropping funnel.

-

Reaction: Add the this compound solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or by FTIR spectroscopy, observing the disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹.[19]

-

Workup: The product often precipitates from the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.

Sources

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. doxuchem.com [doxuchem.com]

- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 4. poliuretanos.net [poliuretanos.net]

- 5. nbinno.com [nbinno.com]

- 6. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 8. researchgate.net [researchgate.net]

- 9. experts.umn.edu [experts.umn.edu]

- 10. Advancements in Isocyanate Reaction Control Techniques [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. zypuw.com [zypuw.com]

- 13. poliuretanos.com.br [poliuretanos.com.br]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. turkchem.net [turkchem.net]

- 17. researchgate.net [researchgate.net]

- 18. pcimag.com [pcimag.com]

- 19. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

An In-depth Technical Guide to Decyl Isocyanate: Safety and Handling Protocols for Laboratory Professionals

Abstract

Decyl isocyanate (CAS 1191-69-1) is a valuable linear alkyl isocyanate reagent utilized in various research and development applications, including the synthesis of novel carbamates, ureas, and other derivatives for drug development. However, its utility is matched by its significant hazardous potential. The isocyanate functional group (-NCO) is highly reactive and poses substantial health risks, including acute toxicity, respiratory and dermal sensitization, and severe irritation to the eyes, skin, and respiratory tract.[1][2] This guide provides a comprehensive overview of the safety and handling precautions necessary for the safe utilization of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into hazard identification, risk mitigation strategies, and emergency response protocols.

Understanding the Hazard: Physicochemical Properties and Reactivity

This compound is a combustible liquid characterized by the highly electrophilic carbon atom in its isocyanate group. This inherent reactivity is the foundation of both its synthetic utility and its toxicity. It will readily react with any nucleophilic compound, a category that includes water, alcohols, and the amine and thiol groups found in biological macromolecules like proteins.

Causality of Hazard: The primary danger of isocyanates stems from their indiscriminate reaction with biological molecules. Inhalation can lead to reactions within the respiratory tract, triggering inflammation, asthma-like symptoms, and potential long-term sensitization.[3] Skin contact can cause severe irritation and allergic dermatitis as the isocyanate reacts with skin proteins.

A critical and often underestimated hazard is its reaction with water. This compound reacts with water or moisture to produce an unstable carbamic acid, which then decomposes to form a primary amine and carbon dioxide (CO₂) gas.[4]

Reaction: R-NCO + H₂O → [R-NHCOOH] → R-NH₂ + CO₂↑

This reaction is exothermic and the production of CO₂ gas can lead to a dangerous pressure buildup in sealed containers, creating a risk of rupture or explosion.[5][6] Therefore, meticulous exclusion of moisture during handling and storage is not merely best practice; it is a critical safety imperative.

Table 1: Physicochemical and Hazard Data for this compound

| Property | Value | Source(s) |

| CAS Number | 1191-69-1 / 4202-38-4 | |

| Molecular Formula | CH₃(CH₂)₉NCO | |

| Molecular Weight | 183.29 g/mol | |

| Appearance | Liquid | |

| Density | 0.880 g/mL at 25 °C | |

| Boiling Point | 85-89 °C | |

| Flash Point | 90.6 °C (195.1 °F) - closed cup | |

| Reactivity | Reacts vigorously with water, alcohols, amines, strong bases.[6][7] |

Hazard Identification and Risk Assessment

This compound is classified as acutely toxic and a sensitizer. Exposure can have both immediate and delayed health consequences.[8]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed.[1][2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2] |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled.[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation.[1][2] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][8] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1][2] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][8] |

Mechanism of Toxicity: The isocyanate group's high reactivity with nucleophilic functional groups (-OH, -NH₂, -SH) on proteins is the primary mechanism of toxicity. This can lead to cellular damage, trigger an immune response, and result in sensitization. Once an individual is sensitized to an isocyanate, subsequent exposures, even at extremely low levels, can trigger severe asthmatic reactions.[3][6]

Caption: Reaction of isocyanate with biological nucleophiles.

The Hierarchy of Controls: A Self-Validating System for Safety

The most effective safety protocols are built on the principle of the hierarchy of controls. This framework prioritizes the most effective and reliable control measures. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.[9]

Caption: The Hierarchy of Controls applied to isocyanate safety.

-

Elimination/Substitution: While complete elimination is not feasible if this compound is required, always evaluate if a less hazardous reagent could achieve the same synthetic outcome.[6]

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. The use of a certified chemical fume hood with adequate face velocity is mandatory for all manipulations of this compound.[10][11] Automated or fully enclosed systems should be used for bulk transfers.[4]

-

Administrative Controls: These are the procedures and policies that dictate safe work practices. This includes comprehensive training on the specific hazards of isocyanates, the development of detailed Standard Operating Procedures (SOPs), and restricting access to areas where isocyanates are handled.[6][12]

-

Personal Protective Equipment (PPE): PPE is used in conjunction with the higher-level controls. The selection of appropriate PPE is critical, as standard laboratory equipment may be insufficient.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification and Rationale | Source(s) |

| Hand Protection | Butyl rubber or laminated PE/EVAL gloves are required. Standard nitrile or latex gloves offer insufficient protection against isocyanates and should not be used.[9] Thicker gloves generally provide greater resistance.[13] Always double-glove and change gloves immediately upon contamination. | |

| Eye Protection | Chemical splash goggles and a full-face shield. A full-face respirator provides the highest level of protection by minimizing all potential skin and eye contact.[4][14] | |

| Skin/Body Protection | Chemical-resistant apron or disposable coveralls over a lab coat. This prevents skin contact from splashes.[9][15] Contaminated clothing must be removed immediately and decontaminated before laundering or disposal.[6] | |

| Respiratory Protection | A NIOSH-approved respirator is mandatory. For weighing or small-volume transfers, a full-face respirator with an organic vapor cartridge may be sufficient.[14] For operations with a higher potential for aerosolization (e.g., spraying), a positive-pressure, supplied-air respirator is required.[9] Air-purifying respirators have limitations as isocyanates have poor warning properties, meaning one cannot detect cartridge saturation by smell before being overexposed.[9] A comprehensive respiratory protection program compliant with OSHA 29 CFR 1910.134 is necessary.[16] |

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to detailed SOPs is crucial for minimizing exposure risk.

Caption: A generalized workflow for safely handling this compound.

Protocol 1: Weighing and Dispensing this compound

-

Preparation:

-

Ensure a chemical fume hood is operational and certified.

-

Don all required PPE as specified in Table 3.

-

Assemble all necessary equipment (spatulas, weigh boats, reaction vessel) inside the fume hood.

-

Prepare a beaker with a decontamination solution (see Section 5).

-

-

Dispensing:

-

Perform all operations deep within the fume hood sash.

-

Carefully open the this compound container. If refrigerated, allow it to come to room temperature before opening to prevent moisture condensation.[17]

-

Quickly dispense the required amount into the reaction vessel or a tared, sealed container.

-

Immediately and securely close the main container.

-

-

Cleanup:

-

Wipe down the exterior of the container with a cloth lightly dampened with decontamination solution.

-

Decontaminate any used spatulas or weigh boats by immersing them in the decontamination solution.

-

Wipe down the work surface within the fume hood.

-

Dispose of all contaminated disposable materials into a designated hazardous waste container.

-

Storage and Waste Management

Improper storage and disposal are common sources of hazardous incidents.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[6] Crucially, it must be stored separately from incompatible materials like water, alcohols, amines, and strong bases.[7] The storage container should be blanketed with an inert gas like nitrogen or argon to prevent reaction with atmospheric moisture.[18]

-

Waste Management: All waste containing this compound, including empty containers and contaminated materials, is considered hazardous waste.

-

Liquid Waste: Excess or unreacted this compound should be slowly added to a stirred decontamination solution in a fume hood.

-

Solid Waste: Contaminated items (gloves, paper towels, etc.) should be collected in a dedicated, labeled waste container.

-

Decontamination: Empty containers must be decontaminated before disposal. Fill the container with a decontamination solution and let it stand for at least 48 hours in a safe, ventilated area (e.g., the back of a fume hood).[6] Crucially, do not seal the container , as the neutralization reaction generates CO₂ gas, which can cause pressurization and rupture.[5][18]

-

Protocol 2: Decontamination of Spills and Waste

Two common decontamination solutions can be prepared. Use with caution and adequate ventilation.[5][18]

-

Formula 1 (Carbonate-based): 5-10% Sodium Carbonate, 0.2-2% liquid detergent, and 90-95% water.[18]

-

Formula 2 (Ammonia-based): 3-8% concentrated ammonia, 0.2-2% liquid detergent, and 91-97% water.[18] (Note: This formula requires excellent ventilation due to ammonia vapors).[5]

-

Prepare the chosen solution in a labeled container.

-

For liquid waste, slowly and carefully add the isocyanate waste to the stirred decontamination solution (maintain a ratio of at least 10 parts decontamination solution to 1 part isocyanate).

-

Allow the mixture to react for at least 48 hours in an open or vented container within a fume hood.

-

Dispose of the neutralized mixture and all contaminated materials through your institution's hazardous waste program.[5]

Emergency Procedures

Immediate and correct response to an emergency is critical to mitigating harm.

Caption: Decision flowchart for responding to this compound incidents.

Spill Response

-

Minor Spill (<100 mL):

-

Evacuate all non-essential personnel from the area.[6]

-

Wearing full PPE, cover the spill with a dry, inert absorbent material like sand, clay, or vermiculite. Do not use sawdust or other combustible materials. [6][18]

-

Carefully collect the absorbed material using non-sparking tools and place it into an open-top container.[5]

-

Fill the container no more than halfway to allow for expansion.[18]

-

Move the container to a fume hood and add decontamination solution. Do not seal the container.[6][18]

-

Decontaminate the spill area with the solution, allowing it to sit for at least 15 minutes before wiping clean.[18]

-

-

Major Spill (>100 mL):

-

Evacuate the laboratory immediately and alert others.

-

Activate the fire alarm if necessary.

-

Call your institution's emergency response team.[5]

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][19]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[6][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[6][19] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8]

References

-

Composites One. (n.d.). Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. Retrieved from Composites One.

-

Government of Canada. (2022, September 9). Isocyanates: Control measures guideline. Canada.ca.

-

Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). FSI.

-

Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Safe Work Australia.

-

American Chemistry Council. (n.d.). Procedures for Minor Spills of Isocyanates. American Chemistry Council.

-

Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries.

-

Sysco Environmental. (n.d.). What PPE is required when working with isocyanates?. Sysco Environmental.

-

International Science Community Association. (n.d.). Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. International Science Community Association.

-

Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association.

-

Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. OSHA.

-

Occupational Safety and Health Administration. (n.d.). Isocyanates - Standards. OSHA.

-

American Chemistry Council. (n.d.). Emergency Response. American Chemistry Council.

-

Safe Work Australia. (2015, July 9). Guide to Handling Isocyanates. Safe Work Australia.

-

Safe Work Australia. (n.d.). Guide to Handling Isocyanates (Word Document). Safe Work Australia.

-

N.C. Department of Labor. (2013). A Guide to Occupational Exposure to Isocyanates. N.C. Department of Labor.

-

Unnamed Source. (2025, August 14). How to Safely Handle Isocyanates?.

-

TCI Chemicals. (2025, August 5). SAFETY DATA SHEET - Dothis compound. TCI Chemicals.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem.

-

Sigma-Aldrich. (n.d.). This compound 98%. Sigma-Aldrich.

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. SafeWork NSW.

-

Occupational Safety and Health Administration. (n.d.). Isocyanates - Additional Resources. OSHA.

-

Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE.

-

National Oceanic and Atmospheric Administration. (n.d.). Methyl isocyanate. CAMEO Chemicals.

-

Georganics. (2023, April 13). DOthis compound SAFETY DATA SHEET. Georganics.

-

Fisher Scientific. (2024, February 1). SAFETY DATA SHEET - 1-Dothis compound. Fisher Scientific.

-

Oregon Occupational Safety and Health. (n.d.). Isocyanates. OR-OSHA.

-

AK Scientific, Inc. (2021, January 9). Safety Data Sheet - Octathis compound. AK Scientific, Inc.

-

SKC Inc. (2024, January 10). SAFETY DATA SHEET - Isocyanate DECONtamination Solution. SKC Inc.

-

Chemos GmbH & Co.KG. (2024, February 28). Safety Data Sheet: Octathis compound. Chemos.

-

Sigma-Aldrich. (n.d.). Dothis compound 99%. Sigma-Aldrich.

-